molecular formula C12H17FN2O B2689986 2-(3-Fluorophenyl)-2-piperazin-1-ylethanol CAS No. 1183631-50-6

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol

Cat. No. B2689986
CAS RN: 1183631-50-6
M. Wt: 224.279
InChI Key: OIVILSICNXCPDH-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-2-piperazin-1-ylethanol” appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the compound .


Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions, including acylation, alkylation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a piperazine ring could impact the compound’s solubility and reactivity .

Scientific Research Applications

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

Researchers have synthesized compounds incorporating a piperazine receptor and aryl group, functioning as fluorescent logic gates. These compounds demonstrate the ability to reconfigure their logic behavior based on solvent polarity, offering potential tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Antimycobacterial Activity

A study designed and synthesized novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides, exploring their antimycobacterial properties. These compounds showed promising activity against M. tuberculosis, indicating their potential as new antimycobacterials with low toxicity against human cells (Goněc et al., 2017).

Serotonin and Dopamine Receptor Antagonists

The development of compounds with 5-HT2 antagonist activity from a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives highlights the exploration of novel central nervous system (CNS) therapeutics. These compounds, featuring piperazine groups, show potential as 5-HT2 antagonists, indicating their possible use in treating CNS disorders (Watanabe et al., 1992).

PET Imaging Agents

The development of PET imaging agents, such as [18F]GBR 13119, for the dopamine uptake system, illustrates the application of fluorophenyl-piperazine derivatives in neuroscience research. These compounds aid in the study of neurological disorders and the functioning of the brain's dopaminergic system (Haka et al., 1989).

Noncataleptogenic Antipsychotics

Research into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists has led to the synthesis of 1-(4-fluorophenyl)-1H-indoles. This work is aimed at developing antipsychotic medications with profiles similar to clozapine, demonstrating the therapeutic potential of fluorophenyl-piperazine derivatives in psychiatry (Perregaard et al., 1992).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to interact with a variety of receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the biological activity of the compound. Piperazine derivatives are a topic of ongoing research due to their potential therapeutic applications .

properties

IUPAC Name

2-(3-fluorophenyl)-2-piperazin-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVILSICNXCPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-2-piperazin-1-ylethanol

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